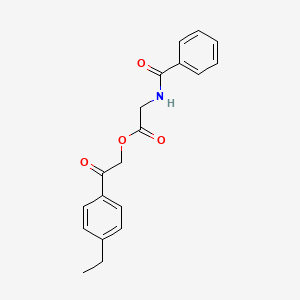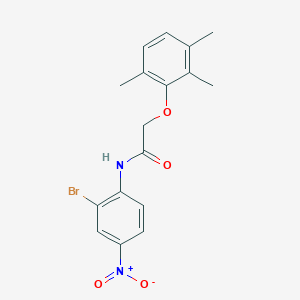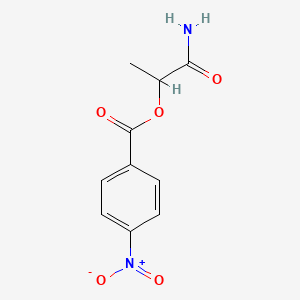![molecular formula C17H27NO B5219069 N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine, also known as Tapentadol, is a synthetic opioid analgesic that is used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 2008 and has since been used as an alternative to other opioids due to its unique mechanism of action.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also inhibits the reuptake of norepinephrine, which is a neurotransmitter that is involved in the regulation of pain perception. This dual mechanism of action makes N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine a unique opioid analgesic.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been found to have similar effects on the body as other opioids, including respiratory depression, sedation, and the potential for addiction and abuse. However, it has also been found to have fewer side effects compared to other opioids, such as constipation and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been used in various lab experiments to study its effects on pain perception and to develop new pain medications. Its unique mechanism of action makes it a valuable tool for researchers studying pain pathways in the body. However, its potential for addiction and abuse limits its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine. One area of focus is the development of new formulations of the drug that can be used for the treatment of specific types of pain. Another area of focus is the development of new drugs that target the same pain pathways as N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine but with fewer side effects. Additionally, there is ongoing research into the potential use of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine for the treatment of other conditions beyond pain, such as depression and anxiety.
Métodos De Síntesis
The synthesis of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine involves the reaction between 3,4-dimethoxyphenylacetonitrile and cyclohexanone in the presence of sodium borohydride. This reaction results in the formation of the intermediate, N-(3,4-dimethoxyphenyl)-cyclohexanoneimine, which is then reduced with hydrogen gas in the presence of palladium on carbon to form N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been extensively studied for its analgesic properties and has been found to be effective in the treatment of various types of pain, including neuropathic pain, postoperative pain, and chronic pain. It has also been studied for its potential use in the treatment of other conditions such as restless leg syndrome and fibromyalgia.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(18-16-7-5-3-4-6-8-16)13-15-9-11-17(19-2)12-10-15/h9-12,14,16,18H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBOWFDMJUQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)

![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5219024.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5219033.png)
![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5219055.png)
![3-phenoxy-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5219059.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![3-benzyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5219074.png)